molecular formula C18H22N8O B2973753 N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide CAS No. 303145-92-8

N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide

Cat. No.: B2973753
CAS No.: 303145-92-8
M. Wt: 366.429
InChI Key: STHVRRJPUDSEFZ-HGEIODPWSA-N
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Description

N'-[2-{[(Dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide is a triazolopyrimidine derivative characterized by a dimethylamino-methyleneamino substituent at position 2, a 4-methoxyphenyl group at position 6, and a dimethyliminoformamide moiety at position 5. Triazolopyrimidines are heterocyclic compounds known for their diverse pharmacological and agrochemical applications, including antimicrobial, anticancer, and herbicidal activities . The presence of electron-donating methoxy and dimethylamino groups likely enhances its solubility and modulates electronic properties, which may influence binding affinity in biological systems .

Properties

IUPAC Name

N'-[2-[(E)-dimethylaminomethylideneamino]-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-24(2)11-20-16-15(13-6-8-14(27-5)9-7-13)10-19-18-22-17(23-26(16)18)21-12-25(3)4/h6-12H,1-5H3/b20-11+,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHVRRJPUDSEFZ-HGEIODPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NC2=NC(=NN12)N=CN(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NC2=NC(=NN12)/N=C/N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C18H22N8O
  • Molecular Weight : 366.42 g/mol
  • CAS Number : 303145-92-8

Research indicates that compounds similar to this compound exhibit significant antiproliferative properties. The mechanism often involves the inhibition of tubulin assembly, which is crucial for cell division. For example, related compounds have shown a greater potency in inhibiting cancer cell proliferation compared to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Antiproliferative Effects

The compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM)
HeLa0.06
A5490.04
HT290.03
MDA-MB-2310.43

These results indicate that the compound is particularly effective against HeLa and A549 cells, suggesting a strong potential for use in cancer therapies .

Cell Cycle Arrest

Studies have demonstrated that this compound induces G2/M phase arrest in treated cells. This was evidenced by increased cyclin B expression and reduced phosphorylation of cdc2, indicating a disruption in the normal progression of the cell cycle .

Case Studies

  • Study on HeLa Cells :
    • Objective : To evaluate the antiproliferative effects.
    • Findings : The compound caused significant growth inhibition with an IC50 value of 60 nM. Additionally, it induced apoptosis in a concentration-dependent manner.
  • Study on A549 Cells :
    • Objective : To assess the impact on lung cancer cells.
    • Findings : An IC50 value of 40 nM was recorded, with observations of cell cycle arrest at G2/M phase and alterations in protein expression related to mitotic checkpoints .

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural components of the compound:

  • The presence of the triazolo-pyrimidine scaffold enhances interaction with cellular targets.
  • Modifications at various positions (e.g., substitution at the 6-position with a methoxyphenyl group) have been shown to significantly affect potency and selectivity against different cancer types .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methoxyphenyl group at position 6 contrasts with the 3,4,5-trimethoxyphenyl groups in compounds 5j and 5k, which may reduce steric hindrance and alter electronic effects .
  • Unlike flumetsulam’s sulfonamide group (herbicidal activity), the target compound’s dimethyliminoformamide moiety may favor interactions with eukaryotic enzymes or receptors .
  • Halogenated derivatives (e.g., 5k with bromine, compound 21 with chlorine/fluorine) generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .

Antimicrobial and Antifungal Activity

Compounds with carboxamide substituents (e.g., 5j, 5k) demonstrate moderate antimicrobial activity. For instance, compound 5k (4-bromophenyl derivative) showed inhibitory effects against Fusarium graminearum (wheat blight) at 50 µg/mL .

Herbicidal Activity

Flumetsulam’s sulfonamide group enables acetolactate synthase (ALS) inhibition, a mechanism critical for herbicidal action. The target compound lacks this group, suggesting divergent applications, possibly in non-agrochemical domains .

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